molecular formula C7H7N3O2 B3353280 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione CAS No. 53854-17-4

7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B3353280
CAS No.: 53854-17-4
M. Wt: 165.15 g/mol
InChI Key: JJGFBNXYBQLURN-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the cyclization of N-substituted amidines with α-haloketones .

Industrial Production Methods: Industrial production of this compound often employs scalable multicomponent reactions due to their efficiency and high atom economy. These methods are advantageous as they minimize waste and reduce the number of purification steps required .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with DNA and RNA, affecting transcription and translation processes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-methyl-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-2-6(12)10-3-5(11)9-7(10)8-4/h2H,3H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFBNXYBQLURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CC(=O)NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70788449
Record name 7-Methylimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70788449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53854-17-4
Record name 7-Methylimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70788449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 2
7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 3
7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 4
7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 5
7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 6
7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

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